molecular formula C18H20N4O2S B10771635 4-amino-N-(2-phenylpyrazol-3-yl)-N-propan-2-ylbenzenesulfonamide

4-amino-N-(2-phenylpyrazol-3-yl)-N-propan-2-ylbenzenesulfonamide

Cat. No. B10771635
M. Wt: 356.4 g/mol
InChI Key: XBGCSAANSNGXGH-UHFFFAOYSA-N
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Description

Compound 9, identified by the PubMed ID 11606127, is a synthetic organic compound. It is one of the sulfaphenazole derivatives designed to identify selective inhibitors for cytochrome P450 enzymes of the 2C subfamily . This compound has shown significant potential in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound 9 involves the reaction of 4-amino-N-(2-phenylpyrazol-3-yl)-N-propan-2-ylbenzenesulfonamide with appropriate reagents under controlled conditions . The detailed synthetic route includes the formation of the pyrazole ring followed by sulfonamide formation.

Industrial Production Methods: While specific industrial production methods for compound 9 are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions: Compound 9 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Compound 9 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of compound 9 involves its interaction with cytochrome P450 enzymes. It selectively inhibits the activity of these enzymes by binding to their active sites, thereby preventing the metabolism of specific substrates . This inhibition can modulate various biochemical pathways and has potential therapeutic implications.

Similar Compounds:

    Sulfaphenazole: Another sulfonamide derivative with similar inhibitory effects on cytochrome P450 enzymes.

    Compound 8: A structurally related compound with slightly different inhibitory properties.

Uniqueness: Compound 9 is unique due to its high selectivity for cytochrome P450 enzymes of the 2C subfamily, making it a valuable tool in biochemical and pharmacological research .

properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

4-amino-N-(2-phenylpyrazol-3-yl)-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C18H20N4O2S/c1-14(2)22(25(23,24)17-10-8-15(19)9-11-17)18-12-13-20-21(18)16-6-4-3-5-7-16/h3-14H,19H2,1-2H3

InChI Key

XBGCSAANSNGXGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=NN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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